4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with various aldehydes or other reagents. One common method includes the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the obtained compounds is usually confirmed by techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium metabisulphite, lithium aluminum hydride, and various aldehydes . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Antimicrobial Activity: It has been evaluated for its antibacterial and antifungal activities against various pathogens.
Pharmacological Research: The compound is also explored for its potential use in treating other diseases due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to nucleotides . This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include other benzimidazole derivatives such as:
Osimertinib: Used as an anticancer agent.
Navelbine: Another anticancer drug.
Alectinib: Used in the treatment of certain types of lung cancer
These compounds share the benzimidazole core structure but differ in their specific functional groups, which can influence their biological activity and therapeutic applications.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-13-18(20(27)22-2)19(14-9-11-15(12-10-14)25(3)4)26-17-8-6-5-7-16(17)24-21(26)23-13/h5-12,19H,1-4H3,(H,22,27)(H,23,24) |
InChI Key |
ALUWMGQAGACOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C)C(=O)NC |
Origin of Product |
United States |
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